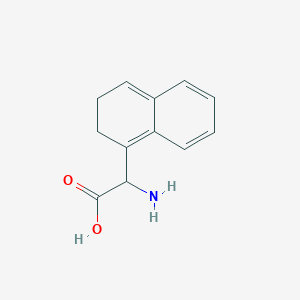
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is an organic compound that features a naphthalene ring system with an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-naphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
Amination: The 2,3-dihydro-naphthalene undergoes amination to introduce the amino group. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Acetic Acid Introduction: The amino group is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives such as dihydro-naphthalenes.
Substitution Products: Substituted naphthalenes with various functional groups.
Scientific Research Applications
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Amino-naphthalene-acetic acid: Similar structure but lacks the dihydro component.
Amino-phenyl-acetic acid: Contains a phenyl ring instead of a naphthalene ring.
Amino-benzoic acid: Features a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness: Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is unique due to the presence of both the naphthalene ring system and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4-6,11H,3,7,13H2,(H,14,15) |
InChI Key |
AUPXOLMVLUFZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C=CC=CC2=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















